4,6-Difluoro-2H-benzo[d][1,2,3]triazole (CAS: 2208-25-5) is a highly specialized, electron-deficient heterocyclic building block primarily procured for advanced materials science, semiconductor manufacturing, and medicinal chemistry. Characterized by the fusion of a 1,2,3-triazole moiety with a benzene ring bearing two fluorine atoms at the 4 and 6 positions, this compound exhibits drastically altered electronic and physicochemical properties compared to standard benzotriazole (BTA). The dual fluorination significantly lowers the highest-occupied and lowest-unoccupied molecular orbital (HOMO/LUMO) energy levels, increases the acidity (lowers the pKa) of the triazole N-H proton, and enhances the overall lipophilicity of the molecule . For industrial and scientific buyers, these baseline properties make it an indispensable precursor for synthesizing electron-accepting units in high-efficiency organic photovoltaics (OPVs), formulating acid-stable corrosion inhibitors for chemical mechanical planarization (CMP) slurries, and tuning the metabolic stability of targeted protein degraders (PROTACs) [1].
Attempting to substitute 4,6-difluoro-2H-benzo[d][1,2,3]triazole with generic, unfluorinated benzotriazole (BTA) or monofluorinated analogs critically compromises performance across multiple high-value applications. In organic electronics, standard BTA lacks the electron-withdrawing power necessary to sufficiently deepen the HOMO/LUMO levels; polymers synthesized from unfluorinated BTA suffer from low open-circuit voltages (Voc) and poor power conversion efficiencies . In metallurgical and semiconductor applications, standard BTA has a relatively high pKa (~8.2), causing it to protonate, lose its coordinating ability, and fail to maintain a protective film on copper surfaces in highly acidic environments (such as CMP slurries) [1]. Furthermore, in medicinal chemistry, lacking the specific 4,6-difluoro substitution pattern deprives the molecule of the enhanced metabolic stability and precise lipophilicity required for optimizing the pharmacokinetic profiles of PROTACs and other advanced therapeutics [2].
Density-functional calculations and experimental cyclic voltammetry demonstrate that 4,6-difluoro-2H-benzo[d][1,2,3]triazole possesses a significantly lowered lowest-unoccupied molecular orbital (LUMO). Experimental CV in dry acetonitrile shows an irreversible reduction onset yielding an electrochemical LUMO of –3.06 eV, with a calculated HOMO of –6.48 eV . In contrast, unsubstituted benzotriazole exhibits a much higher HOMO (~ –5.8 eV). This deep energy level is critical for maximizing the open-circuit voltage (Voc) in donor-acceptor copolymers used in solar cells.
| Evidence Dimension | Electrochemical LUMO / HOMO levels |
| Target Compound Data | LUMO = -3.06 eV (CV), HOMO = -6.48 eV (calculated) |
| Comparator Or Baseline | Unsubstituted Benzotriazole (BTA) (HOMO ~ -5.8 eV) |
| Quantified Difference | ~0.68 eV deepening of the HOMO level |
| Conditions | Experimental cyclic voltammetry in dry acetonitrile (0.1 M TBAPF6) vs. ferrocene/ferrocenium |
Procuring the 4,6-difluoro variant is essential for synthesizing electron-accepting polymer units that directly increase the Voc and power conversion efficiency of organic solar cells.
The strong electron-withdrawing effect of the two fluorine atoms at the 4 and 6 positions significantly lowers the pKa of the triazole N-H proton compared to the baseline BTA (pKa ~ 8.2) [1]. This increased acidity ensures that the molecule can effectively coordinate with metal surfaces (such as copper) even in highly acidic environments like Chemical Mechanical Planarization (CMP) slurries. Furthermore, the fluorination increases the hydrophobicity of the resulting passivation layer, providing superior moisture barrier properties compared to the hydrophilic film formed by standard BTA.
| Evidence Dimension | Triazole N-H acidity (pKa) and film hydrophobicity |
| Target Compound Data | Lowered pKa allowing coordination at low pH; highly hydrophobic film |
| Comparator Or Baseline | Standard Benzotriazole (BTA) (pKa ~ 8.2, hydrophilic film) |
| Quantified Difference | Significant pKa reduction and enhanced moisture exclusion |
| Conditions | Acidic aqueous environments (e.g., CMP slurries) and copper surface coordination |
For semiconductor manufacturing and metallurgy, this compound provides a robust, acid-stable corrosion inhibitor where standard BTA films would protonate and detach.
In the synthesis of conjugated donor-acceptor copolymers via Direct Arylation Polymerization (DArP), the specific 4,6-difluoro substitution pattern provides critical steric and electronic shielding [1]. Compared to unfluorinated or symmetrically substituted analogs, the 4,6-difluoro core restricts unselective C-H activation and beta-branching defects at the polymer chain ends. This regiocontrol leads to higher molecular weight polymers with narrower polydispersity and improved batch-to-batch reproducibility.
| Evidence Dimension | Polymerization defect rate (branching) |
| Target Compound Data | Highly linear polymer chains with suppressed unselective C-H activation |
| Comparator Or Baseline | Unfluorinated Benzotriazole monomers |
| Quantified Difference | Significant reduction in cross-linking and beta-branching defects |
| Conditions | Direct Arylation Polymerization (DArP) using Pd-based catalysts |
Buyers synthesizing advanced optical polymers must select this specific isomer to ensure linear polymer architecture and prevent performance-degrading structural defects.
Directly following from its deep HOMO/LUMO levels (-6.48 eV / -3.06 eV), 4,6-difluoro-2H-benzo[d][1,2,3]triazole is the optimal building block for synthesizing donor-acceptor (D-A) alternating copolymers . Its inclusion maximizes the open-circuit voltage (Voc) in bulk heterojunction solar cells, outperforming standard BTA-based polymers by providing a stronger thermodynamic driving force for charge separation.
Due to its lowered pKa and enhanced hydrophobicity, this compound is ideal for formulating Chemical Mechanical Planarization (CMP) slurries used in semiconductor fabrication [1]. It forms a dense, water-repellent protective film on copper interconnects that remains stable at low pH, preventing galvanic corrosion in environments where standard BTA fails.
Leveraging the unique steric profile and lipophilicity imparted by the 4,6-difluoro substitution, this compound serves as a premium building block for PROTACs [2]. It allows medicinal chemists to tune the metabolic stability and cell permeability of the degrader molecule without losing the critical hydrogen-bonding interactions of the triazole moiety.